molecular formula C21H18N4O4S B11234453 methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate

methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate

Cat. No.: B11234453
M. Wt: 422.5 g/mol
InChI Key: NYUYQUOYCAHKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol, typically in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tricyclic core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tricyclic structure makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, disrupting normal cellular functions and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H18N4O4S/c1-11-8-12(2)23-19-16(11)17-18(30-19)20(27)25(10-22-17)9-15(26)24-14-7-5-4-6-13(14)21(28)29-3/h4-8,10H,9H2,1-3H3,(H,24,26)

InChI Key

NYUYQUOYCAHKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.